N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide
Description
N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide is a chiral acetamide derivative featuring a piperidine ring substituted with a 2-hydroxyethyl group at the (R)-configured nitrogen and an acetamide moiety at the 3-position. This compound is structurally significant due to its hybrid pharmacophore, combining the hydrogen-bonding capacity of the acetamide group with the conformational flexibility of the piperidine scaffold.
Properties
IUPAC Name |
N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-8(13)10-9-3-2-4-11(7-9)5-6-12/h9,12H,2-7H2,1H3,(H,10,13)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYGWXLSQFIGIG-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide typically involves the reaction of piperidine derivatives with acetic anhydride and ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide, highlighting key differences in substituents, synthesis routes, and properties:
Key Structural and Functional Comparisons
Core Heterocycle: The piperidine core in the target compound offers a six-membered ring with greater conformational flexibility compared to pyrrolidine analogs (five-membered ring), which may influence binding to rigid enzyme pockets .
Substituent Effects: The 2-hydroxyethyl group in the target compound increases hydrophilicity compared to the ethyl or 2-aminoethyl groups in analogs (). This may improve aqueous solubility but reduce membrane permeability . The hydroxyimino side chain in compound 21 () introduces a tautomerizable moiety, which could enhance metal-binding or redox activity.
Biological Activity
N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide, also known by its CAS number 898387-28-5, is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and pain management. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological profiles, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an amide and features a piperidine ring with a hydroxylated ethyl substituent. Its molecular formula is and it has a molecular weight of approximately 183.29 g/mol. The presence of the hydroxyl group enhances its solubility and potential interactions with biological targets.
Preliminary studies suggest that this compound may function as an inhibitor of MDM2 , a protein that negatively regulates the tumor suppressor p53. By inhibiting MDM2, this compound may promote the reactivation of p53, leading to enhanced apoptosis in cancer cells. This mechanism positions it as a promising candidate for cancer therapy, particularly in tumors where p53 is inactivated due to MDM2 overexpression.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through its interaction with MDM2. In vitro studies have demonstrated that compounds targeting MDM2 can lead to significant reductions in cell viability in various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against breast and colon cancer cell lines.
Analgesic Effects
In addition to its anticancer potential, this compound has been evaluated for analgesic properties . Animal model studies have suggested that this compound may alleviate pain through mechanisms similar to those of traditional analgesics, possibly involving modulation of opioid receptors or inhibition of pain pathways.
Comparative Analysis with Related Compounds
To understand the unique biological activity of this compound, it is useful to compare it with related piperidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Methyl-N-(1-piperidinyl)acetamide | Piperidine ring with methyl substitution | Analgesic properties |
| N-Isopropyl-N-(3-piperidinyl)acetamide | Similar structure with isopropyl group | Potential MDM2 inhibitor |
| N-Cyclobutyl-N-[1-(hydroxyethyl)piperidin-3-yl]acetamide | Cyclobutyl group instead of cyclopropyl | Investigated for similar biological pathways |
The structural variations among these compounds influence their pharmacological profiles and mechanisms of action, indicating that specific substitutions can enhance therapeutic efficacy.
Case Studies and Research Findings
A study published in Pharmaceutical Sciences examined various derivatives of hydroxylated piperidines for their anticonvulsant activity. While not directly related to this compound, the findings suggest that similar structures can exhibit significant biological activity through modulation of neurotransmitter systems . Another study focused on the synthesis and characterization of piperidine derivatives reported promising results regarding their antibacterial and antifungal activities, reinforcing the versatility of this chemical class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
